molecular formula C20H29N7O3S B2600078 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 2034209-76-0

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2600078
CAS No.: 2034209-76-0
M. Wt: 447.56
InChI Key: AFEOVSZMJFHJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide” is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a triazine core and multiple functional groups, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazine Core: Starting with cyanuric chloride, the triazine core is formed through nucleophilic substitution reactions with dimethylamine and piperidine.

    Attachment of the Benzamide Group: The benzamide moiety is introduced through a coupling reaction with an appropriate benzoyl chloride derivative.

    Introduction of the Sulfamoyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the triazine core, potentially leading to the formation of partially reduced triazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core, where the piperidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential as a drug candidate. The triazine core is known for its bioactivity, and modifications to the compound can lead to the discovery of new therapeutic agents.

Medicine

The compound may have potential applications in medicine, particularly as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for various applications, including agriculture and electronics.

Mechanism of Action

The mechanism of action of “N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide” involves its interaction with specific molecular targets. The triazine core can interact with enzymes and receptors, leading to the modulation of biological pathways. The dimethylamino and sulfamoyl groups may enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
  • N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(N,N-diethylsulfamoyl)benzamide

Uniqueness

The uniqueness of “N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide” lies in its specific combination of functional groups. The presence of both the piperidinyl and dimethylsulfamoyl groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N7O3S/c1-25(2)19-22-17(23-20(24-19)27-12-6-5-7-13-27)14-21-18(28)15-8-10-16(11-9-15)31(29,30)26(3)4/h8-11H,5-7,12-14H2,1-4H3,(H,21,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEOVSZMJFHJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N7O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.